molecular formula C13H12N6O2S B11074204 N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide

Cat. No.: B11074204
M. Wt: 316.34 g/mol
InChI Key: RMVKSXUFEPULBF-UHFFFAOYSA-N
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Description

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an oxadiazole ring, a cyano group, and a cyclopenta[b]pyridine moiety, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions, using reagents like cyanogen bromide or sodium cyanide.

    Cyclopenta[b]pyridine Synthesis: This moiety can be constructed through a series of cyclization reactions starting from suitable pyridine derivatives.

    Final Coupling Step: The final step involves coupling the oxadiazole and cyclopenta[b]pyridine intermediates through a sulfanyl linkage, typically using thiol reagents and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, using agents like lithium aluminum hydride, can reduce the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, under various solvents and temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features could make it a candidate for drug discovery and development.

Medicine

Potential medical applications include its use as a therapeutic agent. The compound’s ability to interact with specific biological targets could make it useful in treating diseases or conditions related to its mechanism of action.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and affecting various cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H12N6O2S

Molecular Weight

316.34 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H12N6O2S/c14-5-8-4-7-2-1-3-9(7)16-13(8)22-6-10(20)17-12-11(15)18-21-19-12/h4H,1-3,6H2,(H2,15,18)(H,17,19,20)

InChI Key

RMVKSXUFEPULBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC(=O)NC3=NON=C3N)C#N

Origin of Product

United States

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